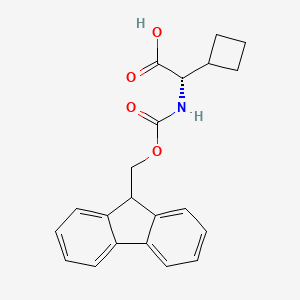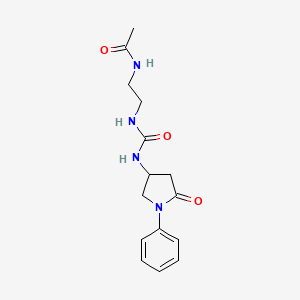
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclobutylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of fluorenylmethyloxycarbonyl (Fmoc) amino acids, which are commonly used in peptide synthesis . The Fmoc group is a type of protecting group used in the synthesis of peptides. It’s used to prevent unwanted peptide bonding at the amine group during amino acid coupling .
Synthesis Analysis
The synthesis of Fmoc amino acids typically involves the reaction of the corresponding protected amino acid with 9-fluorenylmethyl chloroformate . The resulting Fmoc amino acid can then be used in peptide synthesis .Chemical Reactions Analysis
In the context of peptide synthesis, Fmoc amino acids react with other amino acids to form peptides. The Fmoc protecting group can be removed under basic conditions, allowing the free amine group to react with the carboxyl group of another amino acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Fmoc amino acids are typically solid at room temperature and stable under normal conditions .科学的研究の応用
Solid-Phase Peptide Synthesis
This compound is used as a base-sensitive amino protecting group for solid-phase peptide synthesis . In this process, the compound protects the amino group of an amino acid or peptide, allowing peptide chains to be built in a step-by-step fashion.
Capillary Electrophoresis
The compound is used in capillary electrophoresis , a technique used to separate ionic species by their charge and frictional forces. In this context, it may be used to modify the properties of the substances being separated.
Precolumn Derivatization of Amines for HPLC
It acts as a reagent in the precolumn derivatization of amines for High-Performance Liquid Chromatography (HPLC) and fluorescent detection . This allows for the separation, identification, and quantification of components in a mixture.
Derivatizing Amino Acids for HPLC Analysis
The compound is used for derivatizing amino acids for HPLC analysis . This process increases the detectability and improves the separation of amino acids in the chromatographic analysis.
Preparation of N-Fmoc Amino Acids
It is used to prepare N-Fmoc amino acids for solid-phase peptide synthesis and oligonucleotide synthesis . These N-Fmoc amino acids are key building blocks in the synthesis of peptides and oligonucleotides.
Organic Synthesis
The compound is an important raw material and intermediate used in organic synthesis . It can be used in the synthesis of a variety of organic compounds.
Pharmaceuticals
It is used in the pharmaceutical industry . While the specific applications are not detailed in the search results, it is likely used in the synthesis of pharmaceutical compounds.
Agrochemicals and Dyestuff
The compound is used in the production of agrochemicals and dyestuff . Agrochemicals include pesticides and fertilizers, while dyestuffs are used in the coloring of textiles, paper, leather, and other materials.
作用機序
Target of Action
It’s known that the compound is a derivative of the 9-fluorenylmethyloxycarbonyl (fmoc) group , which is commonly used in peptide synthesis. The Fmoc group is used as a temporary protecting group for the N-terminus in solid-phase peptide synthesis (SPPS) .
Mode of Action
The Fmoc group is base-labile, meaning it can be removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This allows for the controlled synthesis of peptides, as the Fmoc group can be selectively removed to expose the N-terminus for coupling with the next amino acid in the sequence .
Biochemical Pathways
The Fmoc group plays a crucial role in the biochemical pathway of peptide synthesis . It allows for the stepwise assembly of amino acids into peptides in a controlled manner. The removal of the Fmoc group exposes the N-terminus of the amino acid, allowing it to react with the next amino acid in the sequence. This process is repeated until the desired peptide sequence is obtained.
Pharmacokinetics
The Fmoc group is known to be stable under certain conditions, which could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The primary result of the action of this compound is the synthesis of peptides. The Fmoc group allows for the controlled assembly of amino acids into peptides, which are crucial components in various biological processes .
Action Environment
The action of this compound, particularly the removal of the Fmoc group, is influenced by the presence of a base . Environmental factors such as pH and temperature could potentially influence the efficacy and stability of the compound.
将来の方向性
特性
IUPAC Name |
(2S)-2-cyclobutyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)19(13-6-5-7-13)22-21(25)26-12-18-16-10-3-1-8-14(16)15-9-2-4-11-17(15)18/h1-4,8-11,13,18-19H,5-7,12H2,(H,22,25)(H,23,24)/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLUWFPQLXODBP-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2789572.png)
![3-(1-(2-phenoxypropanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2789573.png)

![N-[1-[1-(2-Ethylsulfanylbenzoyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2789577.png)
![N-(3-fluoro-4-methylphenyl)-1-(5-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2789578.png)

![4-fluoro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2789581.png)
![4-amino-N~5~-(4-methoxyphenyl)-2-[4-(2-pyridyl)piperazino]-5-pyrimidinecarboxamide](/img/structure/B2789582.png)
![1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2789583.png)
![methyl 4-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate](/img/structure/B2789584.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-1-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2789590.png)
![2-[5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine](/img/structure/B2789594.png)